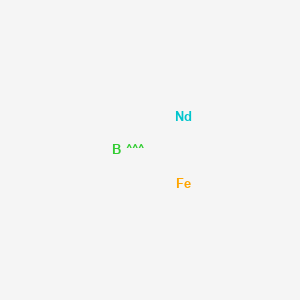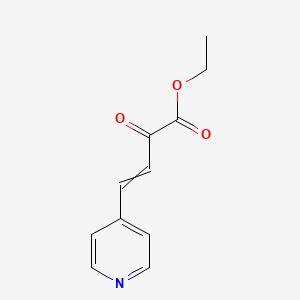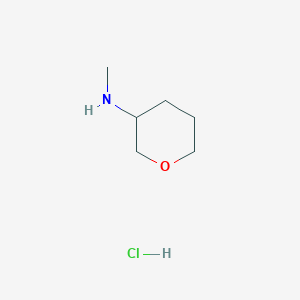
CID 46870114
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium-iron-boron alloy 30/150 is a magnetic material composed of neodymium, iron, and boron. This alloy is known for its strong magnetic properties and is widely used in various applications, including electronics, medical devices, and industrial machinery. The specific form discussed here is a disc with dimensions of 13 mm in diameter and 6 mm in thickness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of neodymium-iron-boron alloy involves several steps:
Melting and Casting: The raw materials, including neodymium, iron, and boron, are melted together in a vacuum induction furnace. This process ensures a homogeneous mixture.
Strip Casting: The molten alloy is then rapidly cooled using a strip casting method, forming thin ribbons of the alloy.
Pulverization: These ribbons are pulverized into fine particles.
Sintering: The fine particles are compacted and sintered at high temperatures to form a solid mass.
Magnetization: The final step involves magnetizing the alloy using a strong magnetic field.
Industrial Production Methods: Industrial production of neodymium-iron-boron alloy typically follows the same steps but on a larger scale. Advanced techniques such as hot pressing and hot deformation are used to enhance the magnetic properties and mechanical strength of the alloy .
Types of Reactions:
Oxidation: Neodymium-iron-boron alloy can undergo oxidation when exposed to air, forming oxides on the surface.
Reduction: The alloy can be reduced back to its metallic form using reducing agents like hydrogen.
Substitution: Substitution reactions can occur where other elements replace neodymium or iron in the alloy.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various metal salts in a molten state.
Major Products Formed:
Oxidation: Neodymium oxide, iron oxide.
Reduction: Pure neodymium-iron-boron alloy.
Substitution: Alloys with substituted elements.
Wissenschaftliche Forschungsanwendungen
Neodymium-iron-boron alloy 30/150 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in certain chemical reactions.
Biology: Employed in magnetic separation techniques for isolating biological molecules.
Medicine: Utilized in magnetic resonance imaging (MRI) machines and other medical devices.
Industry: Integral in the production of electric motors, generators, and other machinery
Wirkmechanismus
The mechanism by which neodymium-iron-boron alloy exerts its effects is primarily through its strong magnetic properties. The alloy generates a powerful magnetic field, which can influence the behavior of other magnetic materials and charged particles. This magnetic field is a result of the alignment of magnetic domains within the alloy, facilitated by the presence of neodymium and iron .
Vergleich Mit ähnlichen Verbindungen
Samarium-cobalt alloy: Another strong magnetic material but with higher temperature stability.
Alnico alloy: Composed of aluminum, nickel, and cobalt, known for its high magnetic strength but lower than neodymium-iron-boron.
Ferrite magnets: Made from iron oxide and ceramic materials, offering lower magnetic strength but higher resistance to corrosion.
Uniqueness: Neodymium-iron-boron alloy stands out due to its exceptional magnetic strength, making it the preferred choice for applications requiring powerful magnets. Its ability to maintain magnetic properties at relatively high temperatures also adds to its uniqueness .
Eigenschaften
Molekularformel |
BFeNd |
|---|---|
Molekulargewicht |
210.9 g/mol |
InChI |
InChI=1S/B.Fe.Nd |
InChI-Schlüssel |
QJVKUMXDEUEQLH-UHFFFAOYSA-N |
Kanonische SMILES |
[B].[Fe].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















